1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] is a complex organic compound with the molecular formula C11H18N4 It is characterized by a spiro structure, which means that two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] typically involves multiple stepsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the spiro structure and achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] can be compared with other similar compounds, such as:
Spiro[imidazo[4,5-c]pyridine-4,4’-piperidine]: Lacks the methyl group at the 1’ position, which may affect its chemical properties and biological activity.
1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-pyrrolidine]: Contains a pyrrolidine ring instead of a piperidine ring, which may influence its reactivity and applications.
Properties
IUPAC Name |
1'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-15-6-3-11(4-7-15)10-9(2-5-14-11)12-8-13-10/h8,14H,2-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWXSLYRYEWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(CCN2)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496289 |
Source
|
Record name | 1'-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65092-19-5 |
Source
|
Record name | 1'-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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